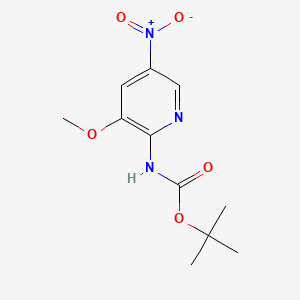
tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate: is a chemical compound with the molecular formula C10H13N3O4 It is a derivative of pyridine, featuring a tert-butyl carbamate group and a methoxy-nitro substitution on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate typically involves the reaction of 3-methoxy-5-nitropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 3-amino-5-methoxypyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Hydrolysis: tert-butylamine and 3-methoxy-5-nitropyridine.
Scientific Research Applications
Chemistry: tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new chemical entities .
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its derivatives may exhibit biological activity, such as enzyme inhibition or receptor modulation .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate is largely dependent on its specific applicationThe nitro group can participate in redox reactions, while the carbamate group can form hydrogen bonds with target molecules, enhancing binding affinity .
Comparison with Similar Compounds
- tert-butyl (5-nitropyridin-3-yl)carbamate
- tert-butyl (4-bromobutyl)carbamate
- tert-butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate
Uniqueness: tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate is unique due to the presence of both a methoxy and nitro group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for selective interactions with biological targets, setting it apart from other similar compounds .
Properties
Molecular Formula |
C11H15N3O5 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H15N3O5/c1-11(2,3)19-10(15)13-9-8(18-4)5-7(6-12-9)14(16)17/h5-6H,1-4H3,(H,12,13,15) |
InChI Key |
QRYJZWACCJAXOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


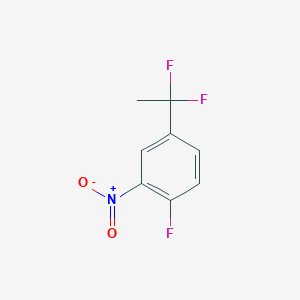
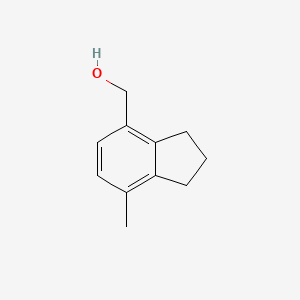
![2-(3,4-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13495702.png)
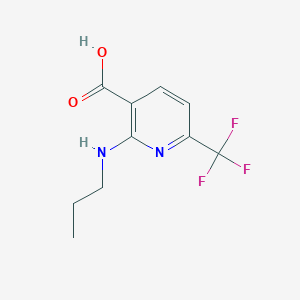
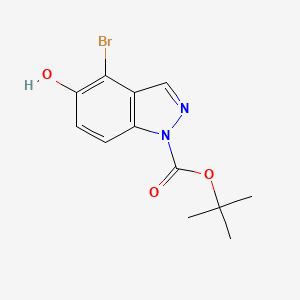
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B13495725.png)
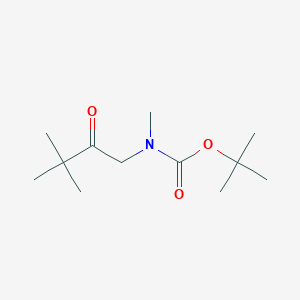
![hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione](/img/structure/B13495734.png)
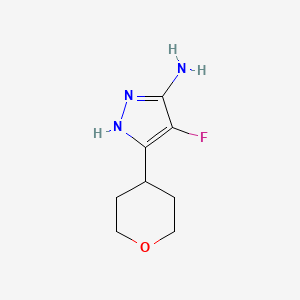
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13495748.png)
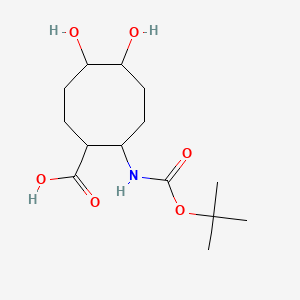

![Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495766.png)

